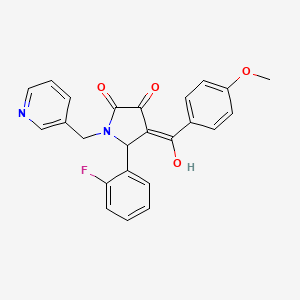![molecular formula C14H17FN2O B5405367 N'-[1-(4-fluorophenyl)butylidene]cyclopropanecarbohydrazide](/img/structure/B5405367.png)
N'-[1-(4-fluorophenyl)butylidene]cyclopropanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[1-(4-fluorophenyl)butylidene]cyclopropanecarbohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FC-33 and is known to exhibit various biochemical and physiological effects. In
作用机制
The mechanism of action of FC-33 is not fully understood. However, studies have shown that FC-33 can modulate various signaling pathways in the body, including the NF-κB and MAPK pathways. FC-33 has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
FC-33 has been shown to exhibit various biochemical and physiological effects. Studies have shown that FC-33 can inhibit the growth of cancer cells and induce apoptosis. FC-33 has also been shown to reduce oxidative stress and improve mitochondrial function. Additionally, FC-33 has been shown to improve glucose metabolism and insulin sensitivity, which may contribute to its potential therapeutic effects for diabetes.
实验室实验的优点和局限性
FC-33 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. FC-33 is also relatively inexpensive compared to other compounds with similar biological activities. However, there are also limitations to the use of FC-33 in lab experiments. The mechanism of action is not fully understood, and further studies are needed to elucidate the precise molecular targets of FC-33. Additionally, the potential toxicity and side effects of FC-33 need to be further investigated.
未来方向
There are several future directions for the study of FC-33. One potential direction is to further investigate the molecular targets and signaling pathways involved in the biological activities of FC-33. Another direction is to study the potential therapeutic effects of FC-33 for various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, the potential toxicity and side effects of FC-33 need to be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, FC-33 is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis method of FC-33 has been optimized to yield high purity and yield. FC-33 has been shown to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-oxidant effects. FC-33 has also been shown to modulate the immune system and improve the body's response to infections. Future studies are needed to further investigate the molecular targets and potential therapeutic effects of FC-33.
合成方法
The synthesis of FC-33 involves the reaction of 4-fluorobenzaldehyde with cyclopropanecarbohydrazide in the presence of a base catalyst. The resulting product is then subjected to a condensation reaction with 1-bromobutane to yield N'-[1-(4-fluorophenyl)butylidene]cyclopropanecarbohydrazide. This method has been extensively studied and optimized to yield high purity and yield of FC-33.
科学研究应用
FC-33 has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-oxidant effects. FC-33 has also been shown to modulate the immune system and improve the body's response to infections. Studies have also shown that FC-33 can be used as a potential therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
属性
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)butylideneamino]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-2-3-13(10-6-8-12(15)9-7-10)16-17-14(18)11-4-5-11/h6-9,11H,2-5H2,1H3,(H,17,18)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCOARRFXRQROQ-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)C1CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\NC(=O)C1CC1)/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5405314.png)
![2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5405319.png)
![5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5405326.png)
![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5405328.png)
![2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5405343.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5405345.png)
![N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5405359.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5405373.png)
![2-(dimethylamino)-9-methyl-3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5405384.png)

![N-(3,4-dimethylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5405396.png)
![N-{4-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-4-oxobutyl}acetamide](/img/structure/B5405401.png)
